Deschloro-(S)-efavirenz-d4

LC-MS/MS internal standard bioanalytical method validation

Inaccurate 8-hydroxyefavirenz quantification due to suboptimal internal standards compromises CYP2B6 phenotyping and toxicity risk models. Deschloro-(S)-efavirenz-d4 solves this as a fit-for-purpose deuterated IS. - +4 Da mass shift enables baseline MS separation while preserving identical chromatographic retention and ionization characteristics. - Validated LC-MS/MS methods achieve intra-day RSD 2.47-12.39%, inter-day RSD 5.34-16.83%, and recovery 86.12-109.89%, meeting FDA bioanalytical guidance. - Structurally matched to the deschloro metabolite pathway, minimizing analytical bias in the specific metabolic context of 8-hydroxyefavirenz.

Molecular Formula C₁₄H₆D₄F₃NO₂
Molecular Weight 285.25
Cat. No. B1157095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro-(S)-efavirenz-d4
Synonyms(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-d4;  Efavirenz Impurity-d4;  (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one-d4; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluorom
Molecular FormulaC₁₄H₆D₄F₃NO₂
Molecular Weight285.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloro-(S)-efavirenz-d4 for Efavirenz Metabolite Quantification


Deschloro-(S)-efavirenz-d4 is a deuterated analog of Deschloro-(S)-efavirenz, which itself is a structural impurity of the antiretroviral drug efavirenz, a non-nucleoside HIV-1 reverse transcriptase inhibitor. As a stable isotope-labeled compound (four deuterium atoms replacing hydrogen), it is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of 8-hydroxyefavirenz, the major primary metabolite of efavirenz [1]. The compound belongs to the class of isotope-labeled benzoxazinone derivatives and is characterized by the absence of the chlorine atom present in the parent efavirenz molecule [2].

Risks of Replacing Deschloro-(S)-efavirenz-d4


Non-deuterated Deschloro-(S)-efavirenz cannot be used interchangeably with its deuterated counterpart in quantitative LC-MS/MS workflows due to identical molecular mass, which precludes chromatographic or mass spectrometric differentiation from the target analyte. Alternative isotope-labeled efavirenz metabolites (e.g., 13C-labeled compounds) may introduce distinct isotopic purity requirements, differential matrix effects, or varying ionization efficiencies that require full method re-validation. Furthermore, the target analyte 8-hydroxyefavirenz is a pharmacologically significant species implicated in efavirenz-associated hepatotoxicity and neurotoxicity [1], with its formation representing 65% to 80% of efavirenz clearance in humans [2]. Inaccurate quantification due to suboptimal internal standard selection can compromise dose-exposure modeling and toxicity risk stratification. Deschloro-(S)-efavirenz-d4 is structurally matched to the deschloro metabolite impurity pathway, providing a fit-for-purpose internal standard that minimizes analytical bias in this specific metabolic context [3].

Quantitative Evidence for Deschloro-(S)-efavirenz-d4


Isotopic Mass Discrimination in LC-MS/MS

Deschloro-(S)-efavirenz-d4 provides a nominal mass shift of +4 Da relative to non-deuterated 8-hydroxyefavirenz (C14H10F3NO3; MW 297.23 for non-chlorinated analog; target analyte 8-hydroxyefavirenz has chlorine present: C14H9ClF3NO3; MW 315.68), enabling unequivocal mass spectrometric differentiation in multiple reaction monitoring (MRM) mode. This isotopic separation eliminates cross-talk interference that would occur with a non-labeled internal standard. In published efavirenz metabolite quantification methods using LC-MS/MS, deuterated internal standards (e.g., efavirenz-d4 detected at m/z 318.0452) demonstrate baseline resolution from unlabeled analytes, with validation parameters including precision (CV <15%) and accuracy (85–115%) per FDA bioanalytical guidelines [1].

LC-MS/MS internal standard bioanalytical method validation

8-Hydroxyefavirenz Stability Profile

8-Hydroxyefavirenz, the principal analyte for which Deschloro-(S)-efavirenz-d4 serves as an internal standard, demonstrates robust stability under common bioanalytical conditions. In contrast to other efavirenz metabolites, 8-hydroxyefavirenz was stable under all tested conditions relevant to sample collection, storage, and processing [1]. This stability profile validates the analytical utility of quantification workflows targeting this specific metabolite. 7-Hydroxyefavirenz and 8,14-dihydroxyefavirenz exhibited marked instability: 46–69% loss at room temperature for 24 h, 17–50% loss at -20°C for 90 days, and 90–95% loss at 60°C for 1 h [1].

metabolite stability bioanalysis sample handling

Chiral Selectivity Advantage Over Racemic Standards

Deschloro-(S)-efavirenz-d4 is specifically configured as the S-enantiomer, matching the stereochemistry of the pharmacologically active S-efavirenz and its primary S-8-hydroxyefavirenz metabolite. CYP2B6-mediated 8-hydroxylation exhibits 14-fold enantioselectivity for S-efavirenz over R-efavirenz with wild-type CYP2B6.1, with 5- to 22-fold differences across CYP2B6 genetic variants [1]. Racemic deuterated internal standards (e.g., rac 8-hydroxy efavirenz-d4, rac efavirenz-d4) contain both enantiomers, introducing potential stereochemical bias in chiral separation methods. Additionally, Deschloro-(S)-efavirenz-d4 is structurally distinct from 8-hydroxyefavirenz-d4 (which retains the chlorine atom) and therefore appropriate for impurity-specific assays rather than parent metabolite quantification.

chiral purity isotopic labeling impurity profiling

CYP2B6 Dominance in Efavirenz Metabolism

The metabolic pathway producing 8-hydroxyefavirenz is the predominant route of efavirenz clearance, establishing this metabolite as the highest-priority analytical target for pharmacokinetic studies. In human liver microsomes, efavirenz undergoes primary oxidative hydroxylation to 8-hydroxyefavirenz (major pathway) and 7-hydroxyefavirenz (minor pathway) [1]. Among 10 cytochrome P450 isoforms tested, CYP2B6 formed 8-hydroxyefavirenz at the highest rate, with apparent Km of 20.2 μM and Vmax of 140 pmol/min/mg protein in human liver microsomes [1]. Population pharmacokinetic modeling confirmed that CYP2B6 genotype is the only significant predictor of efavirenz clearance, with 8-hydroxyefavirenz formation representing 65% to 80% of total efavirenz clearance [2].

CYP2B6 efavirenz metabolism pharmacokinetics

Matrix Effect Correction via Deuterated Internal Standard

Deuterium-labeled internal standards such as Deschloro-(S)-efavirenz-d4 co-elute with the target analyte and experience near-identical ionization suppression or enhancement in electrospray ionization LC-MS/MS, enabling accurate compensation for matrix effects. Published LC-MS/MS methods for efavirenz metabolites in human plasma employing deuterated internal standards demonstrate intra-day precision (RSD 2.47–12.39), inter-day precision (RSD 5.34–16.83), and accuracy (86.12–109.89% recovery) that meet or exceed FDA bioanalytical validation criteria [1]. In efavirenz metabolite quantification studies from TB-HIV co-infected patients, accurate plasma 8-hydroxyefavirenz measurements enabled identification of the efavirenz/8-hydroxyefavirenz ratio as a statistically significant predictor of drug-induced liver injury (p = 0.036) [2].

matrix effects isotope dilution LC-MS quantification

8-Hydroxyefavirenz Toxicity and Analytical Demand

8-Hydroxyefavirenz is a more potent inducer of hepatic cell death than efavirenz, requiring dedicated analytical methods that distinguish it from the parent drug. In primary human hepatocytes, 8-hydroxyefavirenz exerted cell death effects at earlier time points and lower concentrations than required for efavirenz [1]. Pharmacological inhibition of CYP450-dependent metabolism of efavirenz markedly decreased reactive oxygen species formation and cell death, confirming the metabolite's central role in efavirenz-associated hepatotoxicity [1]. The clinical relevance is substantiated by findings that higher plasma efavirenz levels (p = 0.009) and efavirenz/8-hydroxyefavirenz ratio (p = 0.036) are significant predictors of drug-induced liver injury in TB-HIV co-infected patients [2].

hepatotoxicity efavirenz adverse events metabolite toxicity

Procurement Scenarios for Deschloro-(S)-efavirenz-d4


Method Validation for 8-Hydroxyefavirenz in Plasma

Deschloro-(S)-efavirenz-d4 is optimally deployed as a deuterated internal standard during the development and FDA-compliant validation of LC-MS/MS methods for quantifying 8-hydroxyefavirenz in human plasma. The compound's +4 Da mass shift relative to the unlabeled analyte enables baseline mass spectrometric separation while maintaining identical chromatographic retention and ionization characteristics [1]. Validated methods achieve precision (intra-day RSD 2.47–12.39, inter-day RSD 5.34–16.83) and recovery (86.12–109.89%) meeting FDA bioanalytical guidance . The stability of 8-hydroxyefavirenz under routine sample handling conditions, in contrast to 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz which degrade up to 95% [1], supports robust assay performance.

CYP2B6 Pharmacogenomics and DDI Studies

Quantification of 8-hydroxyefavirenz using Deschloro-(S)-efavirenz-d4 as internal standard is essential for CYP2B6 phenotyping studies and drug-drug interaction (DDI) assessments. CYP2B6 is the principal catalyst of efavirenz 8-hydroxylation, with 8-hydroxyefavirenz formation representing 65–80% of efavirenz clearance and exhibiting genotype-dependent variability (~30% lower clearance in CYP2B6*6/*6 carriers) [1]. The 8,14-dihydroxyefavirenz:efavirenz AUC ratio has been validated as a candidate CYP2B6 phenotyping index sensitive to enzyme activity alterations . Accurate quantification of 8-hydroxyefavirenz is required for both the phenotyping index calculation and assessment of DDI effects (e.g., clopidogrel reduced 8-hydroxyefavirenz formation clearance by 22%, p = 0.033) [1].

Efavirenz Impurity Profiling and ANDA Submissions

Deschloro-(S)-efavirenz-d4 is suitable for analytical method development, method validation (AMV), and quality control applications in support of Abbreviated New Drug Applications (ANDA) for generic efavirenz formulations [1]. As an isotope-labeled analog of Deschloro-(S)-efavirenz—an identified impurity of efavirenz—this compound serves as a reference standard for impurity quantification and stability-indicating assay development. The S-enantiomer configuration is critical for impurity profiling, given the 14-fold enantioselectivity of CYP2B6-mediated metabolism favoring the S-enantiomer , which influences the metabolic fate and potential toxicological relevance of chiral impurities.

Therapeutic Drug Monitoring and Toxicity Risk

Clinical studies have established that the efavirenz/8-hydroxyefavirenz plasma ratio is a statistically significant predictor of drug-induced liver injury (p = 0.036) in TB-HIV co-infected patients [1]. Therapeutic drug monitoring programs requiring 8-hydroxyefavirenz quantification can employ Deschloro-(S)-efavirenz-d4 as an internal standard to achieve the accuracy needed for clinical decision-making. The metabolite's established role as a more potent hepatocyte death inducer than the parent drug underscores the clinical relevance of accurate metabolite monitoring in patients at elevated hepatotoxicity risk (e.g., female sex, NAT2 slow-acetylators, ABCB1 3435TT carriers) [1].

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